3-(3,5-dichlorophenyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine
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Overview
Description
3-(3,5-dichlorophenyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features a dichlorophenyl group and a methylthio group, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 3-(3,5-dichlorophenyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine typically involves the reaction of 3,5-dichloroaniline with carbon disulfide and hydrazine hydrate. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the triazole ring. The final step involves the introduction of the methylthio group. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.
Chemical Reactions Analysis
3-(3,5-dichlorophenyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(3,5-dichlorophenyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(3,5-dichlorophenyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The dichlorophenyl and methylthio groups contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
3-(3,5-dichlorophenyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine can be compared with other triazole derivatives, such as:
Fluconazole: An antifungal agent with a similar triazole ring structure.
Itraconazole: Another antifungal agent with a triazole ring and additional aromatic groups.
Voriconazole: A triazole antifungal with a fluorinated aromatic ring. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
144729-42-0 |
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Molecular Formula |
C9H8Cl2N4S |
Molecular Weight |
275.16 g/mol |
IUPAC Name |
3-(3,5-dichlorophenyl)-5-methylsulfanyl-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C9H8Cl2N4S/c1-16-9-14-13-8(15(9)12)5-2-6(10)4-7(11)3-5/h2-4H,12H2,1H3 |
InChI Key |
ZIXIUQDKIPPEHS-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN=C(N1N)C2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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